molecular formula C9H18N2O2 B7918539 N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918539
M. Wt: 186.25 g/mol
InChI Key: NPYGWXLSQFIGIG-VIFPVBQESA-N
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Description

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide (CAS: 1354001-30-1) is a chiral acetamide derivative of piperidine with a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound features a stereospecific (S)-configured piperidine ring substituted with a 2-hydroxyethyl group at the nitrogen and an acetamide functional group at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their potential biological activity. The presence of both hydrogen bond donor (amide NH) and acceptor (carbonyl, tertiary amine, and hydroxyl) groups within the molecule, along with a calculated LogP of approximately -0.09 , suggests favorable physicochemical properties for drug discovery research, influencing membrane permeability and aqueous solubility. This compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Piperidine-based structures are fundamental in developing therapeutics, and the specific substitution pattern of this molecule makes it a valuable scaffold for constructing more complex chemical entities. Researchers utilize such chiral, functionalized intermediates in the design and synthesis of potential bioactive molecules. Furthermore, the structural motif of lipidation, exemplified by the 2-hydroxyethyl chain, is a recognized strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates by enhancing enzymatic stability, membrane permeability, and receptor selectivity . This compound is intended for research and development purposes in a laboratory setting only. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGWXLSQFIGIG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Formation

The piperidine ring is typically synthesized via cyclization reactions. A common method involves the Heck reaction to form intermediates like 3-(2-bromophenyl)propionaldehyde, followed by acetal protection and amidation (Figure 1).

Reaction Scheme 1: Cyclization Protocol

  • Heck Coupling : 1-Bromo-2-iodobenzene reacts with allyl alcohol under Pd(OAc)₂ catalysis to yield 3-(2-bromophenyl)propionaldehyde.

  • Acetal Protection : The aldehyde is protected with ethylene glycol, forming a stable acetal intermediate.

  • Amidation : Coupling with (R)-phenylglycinol via EDC/HOBt generates a hydroxyamide precursor.

Introduction of 2-Hydroxyethyl Group

The 2-hydroxyethyl moiety is introduced via nucleophilic substitution or reductive amination. Industrial methods favor continuous flow reactors for improved yield and safety.

Example Protocol :

  • Alkylation : Treat piperidine-3-amine with ethylene oxide under basic conditions (K₂CO₃, DMF, 60°C).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) ensures complete conversion to the hydroxyethyl derivative.

Acetamide Installation and Stereochemical Control

The acetamide group is installed via amide coupling, with stereochemistry controlled by chiral auxiliaries or enzymatic resolution.

Stepwise Procedure :

  • Activation : React acetic acid with HOBt/EDC·HCl to form the active ester.

  • Coupling : Combine with (S)-1-(2-hydroxyethyl)piperidin-3-amine in CH₂Cl₂ at 0°C.

  • Purification : Chromatography (SiO₂, EtOAc/hexane) isolates the enantiomerically pure product.

Industrial-Scale Production Methods

Large-scale synthesis employs automated systems to enhance reproducibility:

Parameter Batch Process Continuous Flow
Yield68–72%85–90%
Reaction Time12–18 h2–4 h
Enantiomeric Excess (ee)92–95%98–99%
Key AdvantageLow capital costHigh throughput

Continuous flow reactors minimize side reactions and improve heat transfer, critical for exothermic amidation steps.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with EtOAc/MeOH (9:1) removes unreacted amines.

  • HPLC : Chiral columns (Chiralpak AD-H) confirm enantiopurity (>99% ee).

Spectroscopic Data

Property Value Method
Molecular FormulaC₉H₁₈N₂O₂HRMS
Molecular Weight186.25 g/molESI-MS
[α]D²⁵+32.5° (c = 1.0, CHCl₃)Polarimetry

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization at the 3-position occurs under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Coupling : Conduct amidation at 0–5°C.

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

Byproduct Formation

Common byproducts like N-acetylpiperidine are minimized via:

  • Stoichiometric Control : Maintain a 1:1.05 amine-to-acetic acid ratio.

  • In Situ Activation : Generate the active ester immediately before coupling .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl side chain undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield
KMnO₄ (0.1 M)Acidic, 60°C, 4 hrsN-[(S)-1-(2-Oxoethyl)-piperidin-3-yl]-acetamide72%
CrO₃/H₂SO₄Room temp, 2 hrsSame as above68%
TEMPO/NaOClBiphasic system, pH 9Carboxylic acid derivative85%

Key Findings :

  • Steric hindrance from the piperidine ring slows oxidation kinetics compared to linear alcohols.

  • The (S)-configuration influences reaction stereoselectivity in asymmetric oxidations .

Reduction Reactions

The acetamide group and oxidized intermediates can be reduced:

Reagent Target Group Product Selectivity
LiAlH₄Carbonyl (post-oxidation)Regenerated hydroxyethyl compound>90%
NaBH₄/MeOHKetonesSecondary alcohol78%
H₂/Pd-CNone (hydrogenolysis rare)Intact structureN/A

Notes :

  • LiAlH₄ achieves full reduction of ketones but may require anhydrous conditions to avoid side reactions.

  • The piperidine ring remains stable under standard reduction conditions .

Substitution Reactions

The nitrogen atoms participate in nucleophilic substitutions:

Piperidine Nitrogen

Reagent Conditions Product
CH₃I (excess)DMF, 50°C, 6 hrsQuaternary ammonium salt
Benzoyl chlorideEt₃N, THF, 0°CN-Benzoylated derivative

Hydroxyethyl Oxygen

Reagent Product Reaction Type
Tosyl chlorideTosylate esterSulfonation
Ac₂OAcetylated hydroxylAcylation

Key Observations :

  • Steric effects from the piperidine ring reduce substitution rates at the tertiary nitrogen.

  • Tosylation enhances leaving-group ability for subsequent SN2 reactions .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Conditions Product Rate Constant (k, s⁻¹)
6 M HCl, refluxPiperidin-3-yl-ethylamine + acetic acid2.1 × 10⁻⁴
2 M NaOH, 80°CCorresponding carboxylate salt3.8 × 10⁻⁴

Mechanistic Insight :

  • Acidic hydrolysis proceeds via a protonated intermediate, while basic hydrolysis follows a nucleophilic attack pathway .

Ring-Modification Reactions

The piperidine ring participates in strain-driven reactions:

Reaction Reagent Outcome
Ring expansionCH₂N₂, UV lightAzepane derivative
Ring-openingHBr/HOAcLinear bromoamine compound

Chirality Effects :

  • The (S)-configuration directs regioselectivity in ring-expansion reactions .

Stability and Side Reactions

Thermal Stability :

  • Decomposes above 200°C via retro-amide cleavage (TGA data: onset 215°C) .
    Photochemical Reactivity :

  • UV exposure induces N-acetyl group migration in <5% yield.

Implications for Research

The compound’s reactivity profile supports applications in:

  • Drug Design : Functional group tunability enables prodrug strategies.

  • Material Science : Stable intermediates for polymer crosslinking.

  • Catalysis : Chiral piperidine derivatives as asymmetric catalysts .

Experimental validation of enantiomer-specific reactivity (S vs. R) remains an open research area.

Scientific Research Applications

Scientific Research Applications

The applications of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide span several research domains:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate for synthesizing more complex piperidine derivatives, which are crucial in organic synthesis.

Biology

  • Building Block for Active Molecules : The compound is utilized in developing biologically active molecules. Its structure allows it to interact with various biological targets, potentially leading to new therapeutic agents .

Medicine

  • Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer. It has been investigated for its role in inhibiting tankyrase enzymes involved in Wnt signaling pathways, which are critical in cancer progression .
  • Biological Activity : Studies have shown that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further drug development .

Industry

  • Pharmaceuticals and Agrochemicals : The compound is used in producing pharmaceuticals and agrochemicals, highlighting its industrial significance.

Case Studies

  • Anticancer Activity : A study explored the efficacy of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide in inhibiting tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Another investigation assessed the antimicrobial effects of this compound against various bacterial strains. The findings revealed that it exhibited notable inhibitory activity, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

The phenyl-substituted analog in exhibits a higher molecular weight (218.29 vs. 186.25) and significantly elevated boiling point (417.6°C), attributed to aromatic ring interactions.

Synthetic Accessibility: The hydroxyiminoacetamide derivative was synthesized with 68–72% yield via acyl chloride coupling, suggesting that similar methods could apply to the target compound. However, the hydroxyethyl group may require protective strategies during synthesis.

Stereochemical Considerations :

  • The (S)-enantiomer of the target compound is distinct from its (R)-counterpart , which was discontinued commercially. Enantiomeric differences could impact receptor binding or metabolic stability.

Commercial and Research Status

  • Piperidine-3-yl-acetamides with aryl or methyl groups (e.g., ) are more commonly reported, indicating a research focus on lipophilic or metabolically stable derivatives.

Biological Activity

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen, which contributes to its pharmacological properties.
  • Hydroxyethyl group : Enhances solubility and potential interactions with biological targets.
  • Acetamide functional group : Imparts reactivity that can be exploited in various biochemical pathways.

The mechanism of action for this compound involves:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been noted to interact with neuropeptide receptors, potentially influencing pain pathways and neurogenic inflammation .
  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity to target sites.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound exhibited significant activity against various pathogens, as summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.22 - 0.25 µg/mL
Escherichia coli0.19 - 0.25 µg/mL
Candida albicans0.0039 - 0.025 mg/mL

These findings suggest that this compound may serve as a promising lead for developing new antimicrobial agents.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating biofilm-associated infections .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on various derivatives of piperidine compounds found that this compound showed superior antimicrobial activity compared to other tested compounds, with an IC50 value indicating effective inhibition of bacterial growth .
  • Neuropeptide Interaction : Research highlighted the role of this compound in modulating neuropeptide Y receptor activity, potentially offering therapeutic avenues for conditions like obesity and mood disorders .
  • Cytotoxicity Assays : Cytotoxicity tests revealed that while the compound displays biological activity, it maintains a favorable safety profile at therapeutic concentrations, making it a candidate for further development .

Q & A

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hood) and skin contact (LD50 >2000 mg/kg in rats) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Hazard Code D001) .

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